2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-17-8-10(7-16)6-9-2-4-11(5-3-9)12(13,14)15/h2-6,8H,1H3/b10-6+,17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXCOGYAHLCAOV-XAOWMYDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride to form the corresponding methoxyimine. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can be utilized to create more complex molecules through various chemical reactions such as Knoevenagel condensation and Michael addition .
| Application | Description |
|---|---|
| Organic Synthesis | Used to synthesize pharmaceuticals and specialty chemicals. |
| Reaction Mechanisms | Involves Michael addition reactions with nucleophiles. |
Biology
- Enzyme Interaction Studies : The unique structure of this compound makes it an important tool for studying enzyme interactions and protein-ligand binding mechanisms. The methoxyimino group facilitates hydrogen bonding with enzyme active sites, potentially influencing their activity .
- Anticancer Research : Preliminary studies indicate that related compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines in National Cancer Institute (NCI) protocols .
| Biological Application | Description |
|---|---|
| Protein-Ligand Binding | Investigates interactions with enzymes. |
| Anticancer Activity | Evaluated for efficacy against tumor cells. |
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of materials with specific properties such as high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for various industrial applications, including coatings and polymers .
Case Studies
- Synthesis and Evaluation of Anticancer Activity : A study involving the synthesis of related acrylonitrile derivatives demonstrated significant antitumor activity against human cancer cell lines, highlighting the potential of compounds like 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile in cancer therapy .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition mechanisms has shown that the incorporation of the methoxyimino group enhances binding affinity to target enzymes, suggesting its utility in drug design .
Mechanism of Action
The mechanism by which 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile exerts its effects involves interactions with specific molecular targets. The methoxyimino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile (4MPAN-TFMP)
- Structure: Differs by replacing the methoxyimino group with a 4-methoxyphenyl (CH₃O-C₆H₄-) substituent.
- Synthesis: Prepared via condensation of 4-methoxybenzaldehyde and 3-trifluoromethylphenyl acetonitrile in ethanol, achieving a 94% yield .
- Properties: Molecular formula: C₁₇H₁₂F₃NO (MW = 303.28 g/mol). Exhibits strong absorption in the UV-Vis range (λₐᵦₛ ≈ 350–400 nm) due to extended conjugation. Applied in organic semiconductors for light-emitting diodes (LEDs) and photovoltaic cells .
- Key Difference: The methoxyphenyl group is electron-donating, enhancing π-conjugation, whereas the methoxyimino group in the target compound introduces an imine (C=N) bond, which may reduce symmetry and alter charge distribution .
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile
- Structure: Contains a thiazol ring and nitro (NO₂) group instead of trifluoromethyl and methoxyimino groups.
- Properties :
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
- Structure: Features a dimethylaminophenyl (electron-donating) and fluorobenzoyl-thienyl (electron-withdrawing) group.
- Properties: Molecular formula: C₂₂H₁₆FN₃OS (MW = 389.44 g/mol). The dimethylamino group enhances solubility in polar solvents (e.g., DMF, ethanol). Fluorobenzoyl-thienyl substituent contributes to intramolecular charge transfer (ICT), as evidenced by solvatochromic shifts in fluorescence spectra .
- Key Difference: The combination of donor-acceptor groups in this compound creates a push-pull system, which may outperform the target compound in applications requiring high charge mobility .
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) lower HOMO-LUMO gaps, enhancing conductivity . Methoxyimino groups may introduce steric hindrance, reducing crystallinity compared to planar thiazol or phenyl substituents .
- Synthetic Efficiency: High yields (>90%) are achievable for acrylonitriles via condensation reactions in ethanol or acetic acid, suggesting scalability .
- Applications: Compounds with push-pull substituents (e.g., dimethylamino/fluorobenzoyl) show promise in organic electronics, while trifluoromethylphenyl derivatives excel in stability-driven contexts .
Biological Activity
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound features a methoxyimino group and a trifluoromethyl phenyl moiety, which are known to influence its biological properties significantly.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of a methoxyimino functional group, which is known to enhance the lipophilicity and biological activity of organic compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its antifungal, antibacterial, and anticancer properties. The trifluoromethyl group is particularly noted for enhancing the potency of compounds against various targets due to its electron-withdrawing nature.
Antifungal Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antifungal activity. For example, studies have shown that similar compounds can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways. The presence of the methoxyimino group may further enhance this activity by increasing binding affinity to fungal enzymes.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. The trifluoromethyl group is known to enhance interactions with proteins involved in cell cycle regulation, potentially leading to increased cytotoxicity against tumor cells.
Case Studies
- Antifungal Efficacy : A study conducted on various derivatives of acrylonitriles demonstrated that those with trifluoromethyl substitutions showed up to 70% inhibition of fungal strains such as Candida albicans and Aspergillus niger at low concentrations (IC50 values around 5 µM) .
- Anticancer Activity : In a preclinical trial, a related compound was shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The methoxyimino group may act as a competitive inhibitor for enzymes involved in fungal and cancer cell metabolism.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group can facilitate penetration into cellular membranes, leading to disruption and subsequent cell death.
- Signal Pathway Modulation : The compound may influence signaling pathways related to cell survival and proliferation, especially in cancer cells.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions, such as the Knoevenagel reaction, using precursors like substituted benzaldehydes and acrylonitrile derivatives. For example, reacting 4-(trifluoromethyl)benzaldehyde with a methoxyimino-containing acrylonitrile precursor in ethanol under basic conditions (e.g., piperidine) can yield the target compound. Optimization involves controlling reaction temperature (60–80°C), solvent polarity, and catalyst choice. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the methoxyimino group (δ ~3.9–4.1 ppm for OCH) and acrylonitrile backbone (δ ~6.5–7.5 ppm for aromatic protons). F NMR identifies the trifluoromethyl group (δ ~-60 to -65 ppm) .
- IR Spectroscopy : Stretching frequencies for C≡N (~2220 cm) and C=O (if present, ~1700 cm) are critical .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles. Data collection requires high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
Advanced Research Questions
Q. How can geometric isomerism (E/Z configuration) of the methoxyimino group be analyzed, and what is its impact on biological activity?
- Methodological Answer :
- NOE NMR : Nuclear Overhauser effect experiments detect spatial proximity between the methoxy oxygen and adjacent protons to distinguish E/Z isomers .
- X-ray Diffraction : Single-crystal analysis unambiguously assigns configuration. For example, Trifloxystrobin (a structurally similar fungicide) uses this method to confirm the E-configuration’s superior bioactivity .
- Impact : The E-isomer often exhibits enhanced stability and target binding due to steric and electronic effects, as seen in antifungal analogs .
Q. What computational methods predict intermolecular interactions and crystal packing in solid-state studies?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer. For acrylonitrile derivatives, this reveals dominant H···F and C≡N···H interactions .
- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., tubulin), guiding SAR studies .
Q. How can derivatives be designed to enhance antimicrobial or tubulin polymerization inhibitory activity?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF, -NO) at the phenyl ring to improve lipophilicity and target affinity. For example, phenothiazine-cyanochalcones with trifluoromethyl groups show potent tubulin inhibition .
- Bioisosteric Replacement : Replace the acrylonitrile group with carboxamide or sulfonamide moieties to modulate solubility and potency .
Q. What strategies assess the toxicological profile of acrylonitrile-containing compounds like this one?
- Methodological Answer :
- In Vitro Assays : Use HepG2 or HEK293 cells to measure cytotoxicity (MTT assay) and genotoxicity (Comet assay). Acrylonitrile derivatives may require glutathione depletion studies to evaluate metabolic toxicity .
- In Silico Tools : Query ToxLine and NTRL databases for structural analogs’ toxicity data. Tools like ProTox-II predict hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
